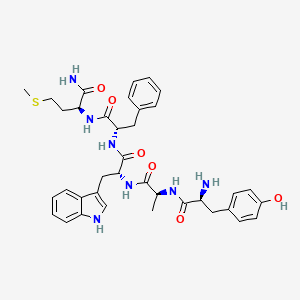
L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds This compound is composed of five amino acids: tyrosine, alanine, tryptophan, phenylalanine, and methionine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Coupling reagents like HBTU or DIC in the presence of a base like DIPEA.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Wirkmechanismus
The mechanism of action of L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide depends on its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets involved can vary based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Semaglutide: A peptide used for the treatment of type 2 diabetes, composed of a linear sequence of 31 amino acids.
Liraglutide: Another peptide used for diabetes treatment, with a sequence that includes glycine, histidine, and other amino acids.
Pasireotide: A synthetic cyclic hexapeptide with somatostatin-like activity, used in the treatment of Cushing’s disease.
Uniqueness
L-Tyrosyl-L-alanyl-D-tryptophyl-L-phenylalanyl-L-methioninamide is unique due to its specific amino acid sequence and potential applications. Unlike semaglutide and liraglutide, which are primarily used for diabetes treatment, this compound has broader applications in chemistry, biology, and medicine. Its unique sequence allows for specific interactions with molecular targets, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
77208-16-3 |
|---|---|
Molekularformel |
C37H45N7O6S |
Molekulargewicht |
715.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C37H45N7O6S/c1-22(41-35(48)28(38)18-24-12-14-26(45)15-13-24)34(47)43-32(20-25-21-40-29-11-7-6-10-27(25)29)37(50)44-31(19-23-8-4-3-5-9-23)36(49)42-30(33(39)46)16-17-51-2/h3-15,21-22,28,30-32,40,45H,16-20,38H2,1-2H3,(H2,39,46)(H,41,48)(H,42,49)(H,43,47)(H,44,50)/t22-,28-,30-,31-,32+/m0/s1 |
InChI-Schlüssel |
JRLIKMWROZMWGB-DLCFQVRISA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


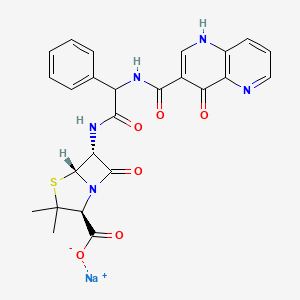
![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
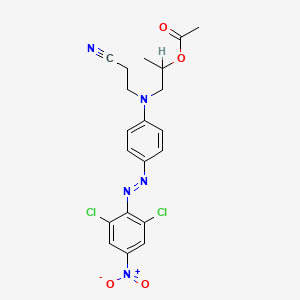
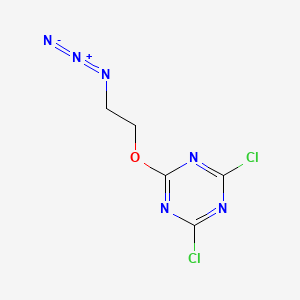


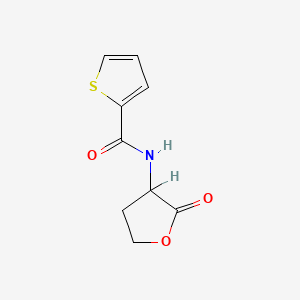
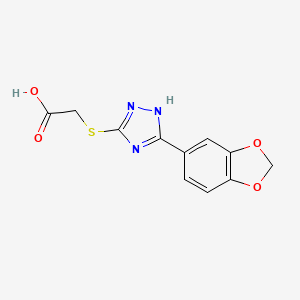

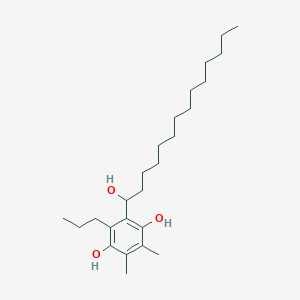

![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)


